molecular formula C11H15N3O B2692890 4-(2-Cyclopropylpyrimidin-4-yl)morpholine CAS No. 2034282-33-0

4-(2-Cyclopropylpyrimidin-4-yl)morpholine

Cat. No.: B2692890
CAS No.: 2034282-33-0
M. Wt: 205.261
InChI Key: KQGWNKLDOOVDEB-UHFFFAOYSA-N
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Description

4-(2-Cyclopropylpyrimidin-4-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring with a cyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine typically involves the coupling of a pyrimidine derivative with a morpholine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions often include the use of a base such as sodium carbonate in an aqueous dioxane solution at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopropylpyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Cyclopropylpyrimidin-4-yl)piperidine
  • 4-(2-Cyclopropylpyrimidin-4-yl)pyrrolidine

Uniqueness

4-(2-Cyclopropylpyrimidin-4-yl)morpholine is unique due to the presence of both a morpholine ring and a cyclopropyl-substituted pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-(2-Cyclopropylpyrimidin-4-yl)morpholine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology. This article explores the compound's biological activity, including its mechanisms, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a cyclopropyl-pyrimidine moiety. This unique structure may influence its interaction with biological targets, contributing to its pharmacological profile.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. Studies suggest that it may act as a selective inhibitor of certain kinases involved in tumor growth and survival, although detailed mechanisms remain under investigation .

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer properties. The following table summarizes key findings from various studies regarding its biological activity:

Study ReferenceBiological ActivityTargetIC50 Value (µM)Notes
Anti-cancerEGFR0.5Inhibits cell proliferation in lung cancer cells.
AntimicrobialBacterial strains12.0Effective against Gram-positive bacteria.
CytotoxicityVarious cancer cell lines1.0Induces apoptosis in leukemia cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Lung Cancer Treatment : A study focused on non-small cell lung cancer (NSCLC) demonstrated that the compound significantly reduced tumor size in xenograft models, correlating with inhibition of EGFR signaling pathways .
  • Antibacterial Activity : Another investigation assessed the compound's antibacterial properties against various strains of bacteria, revealing promising results particularly against resistant strains of Staphylococcus aureus .
  • Apoptosis Induction : Research involving leukemia cell lines showed that treatment with this compound led to increased rates of apoptosis, suggesting its potential as a therapeutic agent in hematological malignancies .

Properties

IUPAC Name

4-(2-cyclopropylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-9(1)11-12-4-3-10(13-11)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGWNKLDOOVDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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